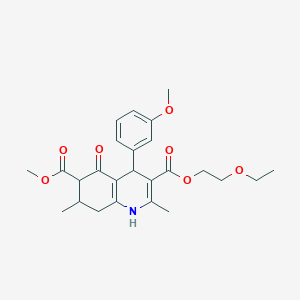methanone](/img/structure/B6106385.png)
[1'-(1,3-benzodioxol-5-yl)-1,4'-bipiperidin-3-yl](3-methoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1'-(1,3-benzodioxol-5-yl)-1,4'-bipiperidin-3-yl](3-methoxyphenyl)methanone, also known as MDMA, is a psychoactive drug that has been widely used recreationally. However, in recent years, there has been an increasing interest in studying its potential therapeutic effects in the field of psychiatry.
作用機序
[1'-(1,3-benzodioxol-5-yl)-1,4'-bipiperidin-3-yl](3-methoxyphenyl)methanone acts primarily by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This leads to a feeling of euphoria and increased sociability. Additionally, this compound has been shown to increase oxytocin levels, which may contribute to its therapeutic effects in the treatment of PTSD.
Biochemical and Physiological Effects:
This compound use can have both acute and long-term effects on the brain and body. Acute effects include increased heart rate, blood pressure, and body temperature, as well as feelings of euphoria and increased sociability. Long-term effects may include neurotoxicity and changes in serotonin and dopamine levels in the brain.
実験室実験の利点と制限
[1'-(1,3-benzodioxol-5-yl)-1,4'-bipiperidin-3-yl](3-methoxyphenyl)methanone research presents both advantages and limitations for lab experiments. Advantages include its ability to produce consistent and predictable effects, as well as its potential therapeutic applications. Limitations include the potential for neurotoxicity and the need for careful dosing and monitoring.
将来の方向性
There are several potential future directions for [1'-(1,3-benzodioxol-5-yl)-1,4'-bipiperidin-3-yl](3-methoxyphenyl)methanone research. These include further studies on its therapeutic efficacy in the treatment of PTSD, depression, and anxiety, as well as investigations into its potential use in the treatment of addiction and other psychiatric disorders. Additionally, research may focus on developing safer and more effective dosing protocols and exploring the potential use of this compound in combination with other psychotherapeutic interventions.
Conclusion:
In conclusion, this compound is a psychoactive drug that has shown promise in the field of psychiatry for its potential therapeutic effects. While there are limitations and potential risks associated with its use, continued scientific research may lead to further understanding of its mechanisms of action and potential applications in the treatment of various psychiatric disorders.
合成法
[1'-(1,3-benzodioxol-5-yl)-1,4'-bipiperidin-3-yl](3-methoxyphenyl)methanone is synthesized through a multi-step process that involves the reaction of safrole with hydrochloric acid and then with methylamine. The resulting product is then purified and crystallized to obtain this compound in its pure form.
科学的研究の応用
[1'-(1,3-benzodioxol-5-yl)-1,4'-bipiperidin-3-yl](3-methoxyphenyl)methanone has been studied extensively for its potential therapeutic effects in the treatment of various psychiatric disorders, including post-traumatic stress disorder (PTSD), anxiety, and depression. Studies have shown that this compound-assisted psychotherapy can significantly reduce symptoms of PTSD and improve overall quality of life in patients.
特性
IUPAC Name |
[1-[1-(1,3-benzodioxol-5-yl)piperidin-4-yl]piperidin-3-yl]-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O4/c1-29-22-6-2-4-18(14-22)25(28)19-5-3-11-27(16-19)20-9-12-26(13-10-20)21-7-8-23-24(15-21)31-17-30-23/h2,4,6-8,14-15,19-20H,3,5,9-13,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXULDPCLMYZXSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2CCCN(C2)C3CCN(CC3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(2-methoxyphenyl)-N-methylethanamine](/img/structure/B6106302.png)
![7-(4-methoxybenzyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6106309.png)

![N-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N,2-dimethyl-2-propen-1-amine](/img/structure/B6106332.png)
![3-benzyl-5-[(2-methoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6106336.png)
![1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B6106338.png)
![N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-2-[6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B6106345.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-6-(3-methylbutyl)-4(3H)-pyrimidinone](/img/structure/B6106347.png)
![2-{[(3,4-dimethylphenyl)amino]methylene}-5-(4-methoxyphenyl)-1,3-cyclohexanedione](/img/structure/B6106363.png)
![4-(methoxymethyl)-2-methyl-6-(4-methylphenyl)-5,6-dihydropyrido[3'',2'':4',5']thieno[3',2':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B6106368.png)
![1-(3-chlorophenyl)-4-[1-(4-fluorobenzyl)-3-piperidinyl]piperazine](/img/structure/B6106386.png)
![6-hydroxy-9a-piperidin-1-yl-3,4,4a,9a-tetrahydro[1]benzofuro[2,3-c]pyridin-1(2H)-one](/img/structure/B6106393.png)

![N-(4-fluorophenyl)-1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinamine](/img/structure/B6106425.png)